ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
84608-40-2 |
|---|---|
Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-propoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO/c1-2-11-17-13-5-3-12(4-6-13)16(9-7-14)10-8-15/h3-6H,2,7-11H2,1H3 |
InChI Key |
KDZCQFDXYGIYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Historical Context and Evolution of Anilines with Alkylating Side Chains in Chemical Synthesis
The development of anilines bearing N,N-bis(2-chloroethyl) side chains is deeply rooted in the history of chemical warfare and medicinal chemistry. These compounds belong to a class known as nitrogen mustards.
Nitrogen mustards were first synthesized in the 1920s and 1930s as analogues of sulfur mustard, a potent vesicant used in World War I. nih.govcdc.gov The initial goal was to create compounds with greater systemic toxicity for potential military use. nih.govenvironics.fi While they were never deployed in warfare, their biological effects were noted. Researchers observed that individuals exposed to low doses developed severe reductions in white blood cell counts. pharmacologyeducation.org
This observation pivoted research towards their therapeutic potential. During World War II, pharmacologists Louis Goodman and Alfred Gilman investigated the cytotoxic properties of nitrogen mustards and found that systemic administration caused a dramatic regression of tumors in mice. nih.govpharmacologyeducation.org This discovery led to the first clinical trials in patients with lymphoma and certain leukemias, marking the dawn of the modern era of cancer chemotherapy. nih.govpharmacologyeducation.org
The key to the activity of the N,N-bis(2-chloroethyl)aniline motif is its function as an alkylating agent. The nitrogen atom's lone pair of electrons participates in an intramolecular cyclization, displacing a chloride ion to form a highly strained and reactive aziridinium (B1262131) ion. This electrophilic intermediate readily reacts with nucleophiles. In a biological context, the primary target is DNA, where the agent irreversibly binds, particularly at the N-7 position of guanine (B1146940) bases. pharmacologyeducation.orgslideshare.net This alkylation disrupts DNA replication and transcription, leading to cell death. The presence of two chloroethyl groups allows for cross-linking between DNA strands, a particularly cytotoxic event. slideshare.net
Over the years, numerous derivatives of the basic N,N-bis(2-chloroethyl)aniline structure have been synthesized to modify activity, selectivity, and pharmacological properties. acs.orgasianpubs.org By altering the substituents on the aromatic ring, chemists can modulate the electron density on the nitrogen atom, thereby influencing the rate of aziridinium ion formation and, consequently, the compound's reactivity. asianpubs.org
Significance of Ether Linkages E.g., Propoxy in Aromatic Systems for Modulating Chemical Reactivity
The presence of an ether linkage, such as a propoxy group (-OCH₂CH₂CH₃), on an aniline (B41778) ring significantly alters the molecule's electronic landscape and chemical reactivity. Alkoxy groups are generally classified as activating groups in the context of electrophilic aromatic substitution. chemistrysteps.com
This influence stems from two opposing electronic effects:
Resonance (Mesomeric) Effect : The oxygen atom of the ether possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, particularly at the ortho and para positions relative to the group. This effect is strongly activating. chemistrysteps.comtiwariacademy.com
Inductive Effect : Oxygen is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma bond. This effect is deactivating. chemistrysteps.com
For alkoxy groups, the electron-donating resonance effect is dominant, leading to a net activation of the aromatic ring. tiwariacademy.com This makes the molecule more susceptible to reactions with electrophiles compared to unsubstituted benzene or aniline. chemistrysteps.com
Furthermore, the propoxy group influences the basicity of the aniline's amino group. By increasing the electron density of the ring through resonance, it indirectly makes the lone pair on the nitrogen atom more available for protonation, thereby increasing the basicity of the aniline compared to its unsubstituted counterpart. tiwariacademy.com The hydrophobic nature of the propyl chain can also impact the molecule's physical properties, such as its solubility in various solvents. evitachem.com
The strategic placement of alkoxy groups is a common tool in organic synthesis to direct the course of reactions and to fine-tune the electronic properties of aromatic compounds for various applications, ranging from dye synthesis to the development of pharmacologically active molecules. acs.orgwikipedia.orgnih.gov
Conceptual Framework for Investigating Chemically Derived Reactivity and Stability of Complex Aniline Architectures
Precursor Synthesis and Functional Group Introduction
The initial phase in the synthesis of the target compound focuses on the assembly of the p-propoxyaniline backbone. This can be achieved through several reliable and well-established organic chemistry reactions.
Synthesis of p-Propoxyaniline and its Derivatives
The p-propoxyaniline precursor is central to the final structure. Its synthesis can be accomplished primarily through two distinct pathways: the direct etherification of a para-substituted aniline or the reduction of a propoxy-substituted nitroaromatic compound.
A common and direct method for preparing p-propoxyaniline is the Williamson ether synthesis. wikipedia.org This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.org In this context, the starting material is typically p-aminophenol, which possesses both a nucleophilic amino group and a phenolic hydroxyl group. wikipedia.orgnih.gov
The synthesis proceeds by first deprotonating the hydroxyl group of p-aminophenol with a suitable base to form a more nucleophilic phenoxide ion. This alkoxide then reacts with a primary alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, via a bimolecular nucleophilic substitution (SN2) mechanism to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com To prevent undesired N-alkylation of the amino group, it is often necessary to protect it beforehand, for instance, by converting it into an anilide (e.g., acetanilide) function. google.com The protecting group can then be removed after the etherification is complete.
The general reaction is as follows:
Protection of the amine (e.g., acetylation).
Deprotonation of the phenol (B47542) with a base (e.g., K₂CO₃, NaOH). gold-chemistry.orgkhanacademy.org
Nucleophilic attack of the resulting phenoxide on a propyl halide. masterorganicchemistry.com
Deprotection of the amine to yield p-propoxyaniline.
| Step | Reactants | Reagents & Conditions | Product |
| 1 | p-Aminophenol, Propyl Halide (e.g., 1-Bromopropane) | Base (e.g., K₂CO₃), Solvent (e.g., Butanone), Reflux gold-chemistry.org | p-Propoxyaniline |
This table represents a simplified Williamson ether synthesis approach. In practice, protection of the amine may be required for optimal yield and purity.
An alternative and frequently employed route involves starting with a nitroaromatic compound, such as p-nitrophenol. This strategy leverages the robust chemistry of nitro group reduction. The synthesis order is critical: the ether linkage is typically formed first, followed by the reduction of the nitro group to an amine. libretexts.org This sequence is preferred because the nitro group is a strong deactivating group, which can hinder certain reactions, while the resulting alkoxy group is an activating group that directs subsequent substitutions to the ortho and para positions. libretexts.org
The process begins with the etherification of p-nitrophenol with a propyl halide using the Williamson ether synthesis, as described previously, to yield p-propoxynitrobenzene. The subsequent step is the reduction of the nitro group. A variety of reducing agents and catalytic systems can be employed for this transformation, including:
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum. mdpi.com
Metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). wikipedia.org
Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. mdpi.com
Catalytic hydrogenation is often preferred due to its high efficiency and cleaner reaction profiles, producing the desired p-propoxyaniline with good yield. mdpi.com
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | p-Nitrophenol, Propyl Halide | Base (e.g., NaOH), Solvent | p-Propoxynitrobenzene |
| 2 | p-Propoxynitrobenzene | Reducing Agent (e.g., H₂, Pd/C; Fe/HCl) mdpi.comresearchgate.net | p-Propoxyaniline |
Introduction of Bis(2-chloroethyl)amino Moiety onto Anilines
Once p-propoxyaniline has been synthesized, the final key step is the installation of the N,N-bis(2-chloroethyl)amino group, which is characteristic of nitrogen mustards. This is typically a two-step process involving hydroxyalkylation followed by chlorination.
The most common method for introducing the bis(2-chloroethyl)amino moiety involves an initial reaction with ethylene (B1197577) oxide, a highly reactive epoxide. abct.fr The nitrogen atom of the p-propoxyaniline acts as a nucleophile, attacking the carbon of the ethylene oxide ring and causing it to open. This reaction occurs twice to attach two 2-hydroxyethyl groups to the nitrogen atom, yielding N,N-bis(2-hydroxyethyl)-p-propoxyaniline. google.comgoogle.com This hydroxyalkylation can also be achieved by reacting the aniline with diethanolamine (B148213) or 2-chloroethanol. chemicalbook.com
The resulting diol intermediate is then converted to the final dichloro compound. This is accomplished by treating the N,N-bis(2-hydroxyethyl)-p-propoxyaniline with a chlorinating agent. chemicalbook.com Common reagents for this transformation include:
Thionyl chloride (SOCl₂): A widely used reagent that converts alcohols to alkyl chlorides, producing gaseous byproducts (SO₂ and HCl) that are easily removed. google.comchemicalbook.com
Phosphorus oxychloride (POCl₃)
Phosphorus pentachloride (PCl₅) google.com
This chlorination step replaces both hydroxyl groups with chlorine atoms, yielding the target molecule, ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-. mdpi.com
| Step | Starting Material | Reagents & Conditions | Intermediate/Product |
| 1 | p-Propoxyaniline | Ethylene Oxide or Diethanolamine | N,N-bis(2-hydroxyethyl)-p-propoxyaniline |
| 2 | N,N-bis(2-hydroxyethyl)-p-propoxyaniline | Thionyl Chloride (SOCl₂) or other chlorinating agent chemicalbook.com | ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- |
While not a primary synthetic route starting from an aniline and aziridine (B145994), the chemistry of nitrogen mustards is defined by the in situ formation of a highly electrophilic aziridinium ion. nih.gov This transient three-membered ring is the actual alkylating species responsible for the compound's reactivity. researchgate.net
The formation of the aziridinium ion occurs through an intramolecular cyclization. The nitrogen atom of the bis(2-chloroethyl)amino group acts as an internal nucleophile, displacing one of the chloride leaving groups to form the strained, positively charged aziridinium ring. nih.gov
This highly reactive intermediate is then susceptible to nucleophilic attack, which leads to the opening of the aziridine ring. bioorg.orgmdpi.com In the context of its mechanism of action, the nucleophile is often a site on a biological macromolecule. However, from a chemical standpoint, the liberated chloride ion can also act as a nucleophile to reopen the ring. bioorg.org The delocalization of the nitrogen's lone pair of electrons into the aromatic ring in aromatic mustards reduces the basicity of the nitrogen, which in turn minimizes the rate of aziridinium ion formation compared to aliphatic mustards. ebrary.net This process of formation and ring-opening of the aziridinium intermediate is fundamental to the chemical behavior of all nitrogen mustards. nih.govnih.gov
Convergent and Divergent Synthetic Strategies
The assembly of the target molecule can be approached through two primary strategic plans: convergent synthesis and divergent synthesis. Each offers distinct advantages for producing the parent compound and a library of related derivatives.
A convergent strategy involves the independent synthesis of key molecular fragments, which are then combined in a late-stage step to form the final product. For ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, this would typically involve:
Synthesis of the p-propoxyaniline intermediate.
Synthesis of the bis(2-chloroethyl)amine (B1207034) moiety or a suitable precursor.
Coupling of these two fragments.
A divergent strategy , conversely, begins with a common core structure that is first elaborated with one of the key functional groups. This intermediate is then used in a series of reactions to generate a variety of structurally related compounds. A potential divergent route could start with N,N-bis(2-chloroethyl)-p-aminophenol, a common intermediate, which can then be alkylated with various alkyl halides to produce a range of p-alkoxy analogues.
| Strategy | Description | Application Example |
| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | p-Propoxyaniline is first synthesized and then reacted with an agent to install the N,N-bis(2-chloroethyl) group. |
| Divergent | A common intermediate is synthesized and then reacted with various reagents to create a library of analogues. | N,N-bis(2-chloroethyl)-p-aminophenol is synthesized and then reacted with propyl bromide, ethyl bromide, and butyl bromide to yield different alkoxy derivatives. |
A critical step in the synthesis is the regioselective introduction of the propoxy group at the para-position of the aniline ring. This is most effectively achieved through the Williamson ether synthesis, a reliable and widely used method for preparing ethers. wikipedia.orglscollege.ac.in
The synthesis commences with p-aminophenol as the starting material. The phenolic hydroxyl group is more acidic than the amino group and can be selectively deprotonated using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium phenoxide. This phenoxide ion then acts as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a classic SN2 reaction. masterorganicchemistry.comlumenlearning.com The use of a primary alkyl halide is crucial to favor the substitution reaction over potential elimination side reactions. wikipedia.org This process ensures that alkylation occurs exclusively on the oxygen atom (O-alkylation), yielding the desired p-propoxyaniline intermediate with high regioselectivity.
Reaction Scheme: Williamson Ether Synthesis of p-Propoxyaniline
Once the p-propoxyaniline core is obtained, the N,N-bis(2-chloroethyl) moiety is installed. A common and effective method involves a two-step procedure: initial hydroxyethylation followed by chlorination.
First, the p-propoxyaniline is reacted with ethylene oxide. This reaction results in the addition of two 2-hydroxyethyl groups to the nitrogen atom, yielding N,N-bis(2-hydroxyethyl)-p-propoxyaniline. This process is typically carried out in the presence of an acid catalyst, such as acetic acid, and requires careful control of temperature and pressure to ensure the desired dialkylation occurs without significant side-product formation. google.comgoogle.com
In the second step, the resulting diol is converted to the corresponding dichloride. This transformation is achieved using a chlorinating agent. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are common reagents for this purpose. google.com The reaction is typically performed in an inert solvent, such as chloroform (B151607) or dichloromethane, under reflux conditions. google.com Optimization of this step involves the choice of chlorinating agent, control of reaction temperature, and reaction time to maximize the yield of the final product, ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, and minimize the formation of impurities.
| Step | Reagents | Key Parameters | Product |
| Hydroxyethylation | p-Propoxyaniline, Ethylene Oxide, Acetic Acid (catalyst) | Temperature, Pressure | N,N-bis(2-hydroxyethyl)-p-propoxyaniline |
| Chlorination | N,N-bis(2-hydroxyethyl)-p-propoxyaniline, Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Solvent (e.g., Chloroform), Temperature, Reaction Time | ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- |
Synthesis of Chemically Modified Analogues for Structure-Reactivity Studies
To investigate structure-reactivity relationships, a variety of chemically modified analogues of the parent compound can be synthesized by systematically altering different parts of the molecule.
A homologous series of p-alkoxy derivatives can be readily prepared by modifying the Williamson ether synthesis step. By substituting 1-bromopropane with other primary alkyl halides, the length of the alkoxy chain can be varied. This allows for the synthesis of analogues with methoxy (B1213986), ethoxy, butoxy, and longer alkyl chains at the para-position, enabling studies on how lipophilicity and steric bulk at this position affect biological activity.
| Alkyl Halide Used | Resulting p-Alkoxy Group |
| Iodomethane (CH₃I) | Methoxy |
| Iodoethane (CH₃CH₂I) | Ethoxy |
| 1-Bromobutane (CH₃(CH₂)₃Br) | Butoxy |
| 1-Bromopentane (CH₃(CH₂)₄Br) | Pentoxy |
The reactivity of the nitrogen mustard moiety is critically dependent on the nature of the leaving group on the N,N-bis(alkyl) arms. While the chloro- derivative is common, analogues with other leaving groups can be synthesized to modulate the compound's alkylating activity. Starting from the common intermediate N,N-bis(2-hydroxyethyl)-p-propoxyaniline, different reagents can be employed to install alternative leaving groups. For instance, phosphorus tribromide (PBr₃) can be used to synthesize the N,N-bis(2-bromoethyl) analogue. Furthermore, the hydroxyl groups can be converted into excellent sulfonate ester leaving groups, such as tosylates or mesylates, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.
| Reagent | Resulting Leaving Group | Name of Functional Group |
| Thionyl Chloride (SOCl₂) | -Cl | Chloro |
| Phosphorus Tribromide (PBr₃) | -Br | Bromo |
| p-Toluenesulfonyl Chloride (TsCl) | -OTs | Tosylate |
| Methanesulfonyl Chloride (MsCl) | -OMs | Mesylate |
The position of the propoxy substituent on the aniline ring can significantly influence the molecule's chemical properties and biological interactions. Positional isomers of the target compound can be synthesized by starting with the corresponding isomeric aminophenols. The synthesis of the ortho- and meta-propoxy analogues would follow the same reaction sequence as the para-isomer, but beginning with o-aminophenol and m-aminophenol, respectively. This approach provides access to all three positional isomers for comprehensive structure-activity relationship analysis.
| Starting Material | Resulting Isomer |
| p-Aminophenol | ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- (para-isomer) |
| o-Aminophenol | ANILINE, N,N-BIS(2-CHLOROETHYL)-o-PROPOXY- (ortho-isomer) |
| m-Aminophenol | ANILINE, N,N-BIS(2-CHLOROETHYL)-m-PROPOXY- (meta-isomer) |
Alkylating Mechanisms and Electrophilic Reactivity
The capacity of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- to act as an alkylating agent is predicated on the formation of a highly reactive cyclic intermediate. This process is modulated by the structural features of the molecule, particularly the electron-donating p-propoxy group.
Intramolecular Cyclization (Aziridinium Ion Formation) Kinetics and Thermodynamics
The principal mechanism of action for nitrogen mustards, including the title compound, involves an intramolecular cyclization reaction. The nitrogen atom's lone pair of electrons attacks the γ-carbon of one of the 2-chloroethyl groups, displacing a chloride ion. This results in the formation of a strained, three-membered aziridinium (ethyleneimmonium) ion. This initial cyclization is the rate-determining step for the subsequent alkylation reactions.
The rate of this transformation is significantly influenced by the electronic properties of the substituent on the aromatic ring. For ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, the p-propoxy group acts as an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity of the nitrogen accelerates the intramolecular displacement of the chloride ion, thereby increasing the rate of aziridinium ion formation. Studies on analogous p-alkoxy substituted aniline mustards have shown them to be among the more reactive compounds in their series. The kinetics of this reaction typically follow a first-order rate law, as the reaction is intramolecular.
Table 1: Influence of Substituents on the Relative Rate of Hydrolysis of N,N-bis(2-chloroethyl)anilines This table is illustrative and based on general findings for substituted aniline mustards. Specific kinetic data for the p-propoxy derivative was not available in the searched literature.
| Substituent (at para-position) | Electronic Effect | Relative Rate of Cyclization/Hydrolysis |
|---|---|---|
| -NO2 | Electron-withdrawing | Slower |
| -H | Neutral | Baseline |
| -OCH3 | Electron-donating | Faster |
| -OCH2CH2CH3 (p-Propoxy) | Electron-donating | Faster |
Nucleophilic Attack and Electrophilic Quenching Pathways
The generated aziridinium ion is a potent electrophile due to the high degree of ring strain in the three-membered ring. It readily reacts with a wide range of nucleophiles. In an aqueous environment, the primary nucleophile is water, leading to hydrolysis. However, in a biological context, it can react with nucleophilic sites on biomolecules, such as the N7 atom of guanine (B1146940) in DNA. The bifunctional nature of the molecule allows for a second cyclization and alkylation event, potentially leading to cross-linking.
Influence of Aromatic Substitution (p-Propoxy) on Alkylating Potency
As established, the p-propoxy group plays a crucial role in modulating the alkylating potency of the molecule. By donating electron density to the aniline ring, it enhances the nucleophilicity of the nitrogen atom. This facilitation of aziridinium ion formation directly correlates with an increased alkylating potency. A linear relationship has been observed for similar aniline mustards between the logarithm of the hydrolysis rate constants and the Hammett sigma constants of the para substituents. Electron-donating groups like p-propoxy accelerate this rate, making the compound more reactive compared to unsubstituted or electron-withdrawn analogues.
Hydrolytic Stability and Decomposition Pathways
The stability of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- in aqueous media is a critical aspect of its chemical profile, with pH being a key determinant of its decomposition rate.
Kinetics of Hydrolysis under Varying pH Conditions
The hydrolysis of nitrogen mustards is highly pH-dependent. The rate is generally slowest in acidic conditions and increases as the pH becomes neutral or alkaline. Under acidic conditions (low pH), the nitrogen atom can become protonated. This protonation prevents the lone pair from participating in the intramolecular cyclization necessary for aziridinium ion formation, thus significantly slowing down the rate of hydrolysis.
As the pH increases, the nitrogen atom is deprotonated and its lone pair is available to initiate the cyclization. Therefore, the rate of hydrolysis is generally faster at neutral or slightly alkaline pH. The reaction proceeds via the formation of the aziridinium intermediate, which is then rapidly attacked by water or hydroxide ions.
Table 2: Expected pH-Dependence of Hydrolysis Rate for ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- This table illustrates the general trend of pH-dependence for nitrogen mustards.
| pH Range | Nitrogen Atom State | Rate of Aziridinium Ion Formation | Rate of Hydrolysis |
|---|---|---|---|
| Acidic (e.g., pH < 4) | Protonated | Very Slow | Slow |
| Neutral (e.g., pH ~ 7) | Deprotonated | Fast | Fast |
Identification and Characterization of Hydrolysis Products
The hydrolysis of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- proceeds in a stepwise manner. The initial hydrolysis product is the mono-hydroxy compound, where one of the 2-chloroethyl groups has been replaced by a hydroxyl group. Following a second cyclization and hydrolysis step, the final product is the corresponding diol, N,N-bis(2-hydroxyethyl)-p-propoxyaniline, with the release of two chloride ions.
Role of Intramolecular Interactions in Determining Hydrolytic Half-Life
The hydrolytic half-life of aromatic nitrogen mustards, such as ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, is a critical parameter that dictates their persistence and biological activity. The rate-determining step in the hydrolysis of these compounds is the intramolecular cyclization to form a highly reactive aziridinium ion, with the subsequent release of a chloride ion. The stability of this intermediate and the rate of its formation are significantly influenced by the electronic properties of the substituents on the aromatic ring.
The p-propoxy group in the target molecule plays a crucial role in modulating the hydrolytic rate. As an electron-donating group, the propoxy substituent increases the electron density on the aniline nitrogen atom through a resonance effect. libretexts.orgmnstate.edu This enhanced electron density facilitates the intramolecular nucleophilic attack of the nitrogen on the β-carbon of the chloroethyl group, thereby accelerating the formation of the aziridinium ion and decreasing the hydrolytic half-life compared to unsubstituted or deactivated aromatic nitrogen mustards. mdpi.com
The general mechanism for the hydrolysis, initiated by the formation of the aziridinium ion, is depicted below:
Figure 1: Mechanism of Aziridinium Ion Formation
This initial step is followed by rapid reaction with water.
| Substituent (p-position) | Hammett Constant (σₚ) | Expected Effect on Hydrolysis Rate (relative to H) |
| -OCH2CH2CH3 (Propoxy) | -0.27 | Increase |
| -H | 0.00 | Baseline |
| -Cl | +0.23 | Decrease |
| -NO2 | +0.78 | Significant Decrease |
This table illustrates the expected trend based on the electronic effects of different para-substituents.
Chemical Transformations and Derivatizations
Reactions with Model Nucleophiles in Non-Aqueous Systems
In non-aqueous environments, ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- readily reacts with a variety of nucleophiles. The reaction proceeds through the same aziridinium ion intermediate formed during hydrolysis. The rate of reaction is dependent on both the nucleophilicity of the attacking species and the rate of formation of the aziridinium ion. The electron-donating p-propoxy group is expected to enhance the rate of reaction with nucleophiles by accelerating the formation of the reactive intermediate. researchgate.net
Studies on analogous aromatic nitrogen mustards have shown that they can alkylate various nucleophilic functional groups. nih.gov For instance, reactions with primary and secondary amines, thiols, and carboxylates in aprotic solvents would lead to the corresponding N-alkylated, S-alkylated, and O-alkylated products, respectively. The general reactivity of nucleophiles with aromatic nitrogen mustards follows their nucleophilic strength.
| Nucleophile | Product Type | Expected Relative Reactivity |
| R-SH (Thiol) | Thioether | High |
| R-NH2 (Primary Amine) | Secondary Amine | Moderate to High |
| R-OH (Alcohol) | Ether | Moderate |
| R-COOH (Carboxylic Acid) | Ester | Low to Moderate |
This interactive table provides a general overview of the expected reactivity with different classes of nucleophiles.
Exploration of Alternative Leaving Group Displacement Reactions
The reactivity of the bis(2-chloroethyl)amino moiety is largely defined by the displacement of the chloride leaving group. However, it is conceivable to modify the structure to incorporate alternative leaving groups, which would in turn alter the compound's reactivity. For instance, replacement of the chloro groups with bromo or iodo groups would be expected to increase the rate of aziridinium ion formation, as bromide and iodide are better leaving groups than chloride. mdpi.compressbooks.pub
Furthermore, tosylates or mesylates are excellent leaving groups and their incorporation would lead to a significantly more reactive compound. nih.gov The synthesis of such analogs would likely involve the corresponding N,N-bis(2-hydroxyethyl)-p-propoxyaniline precursor followed by reaction with the appropriate sulfonyl chloride. nih.gov
| Leaving Group | Relative Leaving Group Ability | Expected Impact on Reactivity |
| Iodo (-I) | Excellent | Significant Increase |
| Bromo (-Br) | Good | Increase |
| Chloro (-Cl) | Moderate | Baseline |
| Tosyl (-OTs) | Excellent | Significant Increase |
This table compares the expected reactivity based on the nature of the leaving group.
Chemical Stability under Various Environmental Stressors (Light, Temperature, Oxidation)
The stability of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- is a key factor in its handling, storage, and environmental fate. Aromatic nitrogen mustards are known to be susceptible to degradation under various environmental conditions.
Light: Aromatic compounds, in general, can be sensitive to photodegradation. While specific photostability data for this compound is scarce, related aniline derivatives are known to undergo photochemical reactions. nih.gov The presence of the aniline chromophore suggests potential for degradation upon exposure to UV light, possibly through radical-mediated pathways or photo-hydrolysis.
Temperature: Thermal stability is another important consideration. At elevated temperatures, nitrogen mustards can undergo decomposition. dtic.mil The primary degradation pathway is likely to be the intramolecular cyclization to the aziridinium ion, which can then react with any available nucleophiles or undergo further decomposition. The rate of this thermal degradation would be accelerated by the electron-donating propoxy group.
Oxidation: The aniline nitrogen is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides or other degradation products. dtic.mil The electron-rich aromatic ring, activated by the propoxy group, may also be susceptible to oxidative degradation. Studies on the degradation of other nitrogen mustards have shown that oxidizing agents can be effective for their decomposition. mdpi.com
Theoretical and Computational Chemistry of Aniline, N,n Bis 2 Chloroethyl P Propoxy
Electronic Structure and Molecular Orbital Analysis: An Uncharted Territory
Detailed quantum chemical calculations are essential for elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and potential applications. For ANILINE (B41778), N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, such studies are currently absent from the available scientific literature.
Density Functional Theory (DFT) Calculations for Ground State Geometries
There are no published studies that have employed Density Functional Theory (DFT) or other ab initio methods to determine the optimized ground state geometry of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-. As a result, critical data regarding its bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure and steric properties, remain undetermined.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
The reactivity of a molecule, including its susceptibility to nucleophilic or electrophilic attack, can be predicted by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. Regrettably, no FMO analysis for ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- has been reported.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule, often visualized through charge distribution and electrostatic potential maps, is crucial for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information provides valuable insights into intermolecular interactions and reactive sites. However, no such computational maps or analyses are available for ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-.
Reaction Mechanism Elucidation through Computational Modeling: A Call for Future Research
Computational modeling is a powerful tool for investigating the intricate details of chemical reaction mechanisms, including the identification of transient species like transition states and the determination of reaction energetics. For ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, the mechanisms of its characteristic alkylation and hydrolysis reactions have not been computationally explored.
Transition State Characterization for Alkylation and Hydrolysis Reactions
The characterization of transition state structures is paramount for understanding the pathways of chemical reactions. For the alkylation and hydrolysis reactions of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, which are critical to its mode of action, no computational studies have been published that identify and characterize the corresponding transition states.
Reaction Energy Profiles and Activation Barriers
The feasibility and rate of a chemical reaction are determined by its reaction energy profile and the associated activation barriers. The absence of computational studies on ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- means that these crucial energetic parameters for its alkylation and hydrolysis reactions have not been calculated.
Solvent Effects on Reaction Pathways
The chemical reactivity of nitrogen mustards like ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- is intrinsically linked to the surrounding solvent environment. The key reaction pathway for these compounds is an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, followed by nucleophilic attack from a biological macromolecule. The solvent plays a crucial role in stabilizing the transition states and intermediates of this process.
Computational studies on analogous aromatic nitrogen mustards have demonstrated that polar protic solvents, such as water, can significantly influence the activation energy barrier for the formation of the aziridinium ion. This is due to the ability of the solvent to solvate the departing chloride ion and the developing positive charge on the nitrogen atom. Implicit and explicit solvent models are often employed in quantum chemical calculations to simulate these effects. For instance, the Polarizable Continuum Model (PCM) is a common implicit solvent model that can provide insights into the energetics of the reaction in different solvent environments. Explicit solvent models, while computationally more expensive, involve including a number of solvent molecules in the calculation to account for specific solvent-solute interactions, such as hydrogen bonding.
The reaction rate is anticipated to be faster in more polar solvents due to the stabilization of the charged transition state leading to the aziridinium ion. The specific influence of the p-propoxy group would be to increase the electron density on the nitrogen atom through resonance, which could potentially modulate the rate of cyclization compared to unsubstituted N,N-bis(2-chloroethyl)aniline.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Development of QSRR Models based on Molecular Descriptors and Reactivity Parameters
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the chemical reactivity of compounds based on their molecular structure. For a series of compounds including ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, a QSRR model would aim to correlate experimentally determined reactivity parameters (e.g., reaction rate constants) with calculated molecular descriptors.
A variety of molecular descriptors can be calculated using computational chemistry software. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, and partial atomic charges. For ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, the electronic influence of the p-propoxy group would be a key descriptor.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its size, shape, and branching.
Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, such as molecular surface area and volume.
Once these descriptors are calculated for a training set of molecules with known reactivities, a mathematical model is developed using statistical methods like multiple linear regression or partial least squares.
Table 1: Examples of Molecular Descriptors for QSRR Studies
| Descriptor Type | Example Descriptors | Relevance to Reactivity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Govern the molecule's ability to participate in electronic interactions, crucial for the formation of the aziridinium ion. |
| Topological | Wiener Index, Randić Index | Relate to the overall molecular structure and connectivity, which can influence intermolecular interactions. |
| Geometrical | Molecular Surface Area, Molecular Volume | Affect the accessibility of the reactive sites and the interaction with the solvent. |
Prediction of Chemical Reactivity of Unsynthesized Analogues
A validated QSRR model can be a powerful tool for predicting the chemical reactivity of new, unsynthesized analogues of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-. By calculating the same set of molecular descriptors for a proposed new molecule, its reactivity can be estimated using the established QSRR equation. This in-silico screening approach can save significant time and resources in the drug discovery and development process by prioritizing the synthesis of compounds with desired reactivity profiles. For example, modifying the substituent at the para position of the aniline ring would lead to a series of analogues whose reactivity could be predicted.
Conformational Analysis and Molecular Dynamics Simulations
Preferred Conformations in Solution and Gas Phase
The three-dimensional conformation of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- is crucial for its reactivity, as it dictates the proximity of the reactive groups. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
In the gas phase, the preferred conformation will be determined primarily by intramolecular forces, such as steric hindrance and electronic effects. In solution, intermolecular interactions with solvent molecules will also play a significant role. The p-propoxy and N,N-bis(2-chloroethyl) groups can adopt various orientations relative to the aniline ring. Computational methods like density functional theory (DFT) are well-suited for determining the geometries and relative energies of these conformers.
Flexibility and Rotational Barriers of the Propoxy and Chloroethyl Moieties
The flexibility of the propoxy and chloroethyl side chains is a key determinant of the molecule's ability to adopt a conformation suitable for the intramolecular cyclization reaction. Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior of these moieties over time.
MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape. From these simulations, it is possible to calculate the rotational barriers for the key dihedral angles, such as those associated with the C-O bond of the propoxy group and the C-C and C-N bonds of the chloroethyl groups. A lower rotational barrier implies greater flexibility. The flexibility of the chloroethyl arms is particularly important, as they must be able to orient themselves correctly for the nitrogen lone pair to attack the carbon atom and displace the chloride ion.
Advanced Analytical Methodologies for Characterizing Aniline, N,n Bis 2 Chloroethyl P Propoxy
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of "ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-". Each method provides unique insights into the compound's architecture, from the connectivity of atoms to the nature of its chemical bonds and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of "ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-" is predicted to exhibit distinct signals corresponding to the aromatic protons of the p-propoxyphenyl group and the aliphatic protons of the N,N-bis(2-chloroethyl) and p-propoxy substituents. The aromatic protons are expected to show a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing N,N-bis(2-chloroethyl) group. The protons of the propoxy group will appear as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom. The N,N-bis(2-chloroethyl) group will show two triplets, corresponding to the methylene groups adjacent to the nitrogen and the chlorine atoms, respectively.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is expected to show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the propoxy group will be shifted downfield, while the carbon attached to the nitrogen atom will also experience a downfield shift. The aliphatic carbons of the propoxy and chloroethyl groups will appear in the upfield region of the spectrum.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of protons and carbons. COSY spectra would reveal the coupling between adjacent protons, for instance, within the propoxy and chloroethyl chains. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to O) | 6.8 - 7.0 | 115 - 120 |
| Aromatic CH (ortho to N) | 6.6 - 6.8 | 112 - 117 |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-N | - | 145 - 150 |
| N-CH₂-CH₂-Cl | 3.6 - 3.8 | 50 - 55 |
| N-CH₂-CH₂-Cl | 3.5 - 3.7 | 40 - 45 |
| O-CH₂-CH₂-CH₃ | 3.8 - 4.0 | 65 - 70 |
| O-CH₂-CH₂-CH₃ | 1.7 - 1.9 | 20 - 25 |
| O-CH₂-CH₂-CH₃ | 0.9 - 1.1 | 10 - 15 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint," allowing for the identification of functional groups.
IR Spectroscopy: The IR spectrum of "ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-" is expected to show characteristic absorption bands. The C-O stretching of the aryl ether in the propoxy group will likely appear in the region of 1260-1200 cm⁻¹. The C-N stretching of the tertiary aromatic amine will be observed around 1360-1310 cm⁻¹. The C-Cl stretching vibrations of the chloroethyl groups are expected in the range of 800-600 cm⁻¹. Aromatic C-H stretching will be seen above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric C-Cl stretching vibrations may also be more prominent in the Raman spectrum compared to the IR spectrum.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| C-N Stretch | 1360 - 1310 | 1360 - 1310 |
| C-O Stretch (Aryl Ether) | 1260 - 1200 | 1260 - 1200 |
| C-Cl Stretch | 800 - 600 | 800 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass for the protonated molecule [M+H]⁺ of "ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-" (C₁₃H₂₀Cl₂NO) is 292.0917.
Fragmentation analysis in HRMS provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation for N,N-bis(2-chloroethyl)anilines is the loss of a chloroethyl radical or a chloroethylene molecule. Another characteristic fragmentation is the formation of an aziridinium (B1262131) ion through intramolecular cyclization with the loss of a chloride ion. The propoxy group may undergo cleavage, leading to the loss of a propyl radical or propene.
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. The electronic spectrum of "ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-" is expected to be dominated by the chromophore of the p-alkoxy-N,N-dialkylaniline. Aniline (B41778) itself exhibits absorption maxima around 230 nm and 280 nm. The presence of the electron-donating propoxy and N,N-bis(2-chloroethyl) groups is expected to cause a bathochromic (red) shift of these absorption bands. A solution of the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), would be used to determine its characteristic absorption maxima (λmax) and molar absorptivity, which can then be used for concentration determination via the Beer-Lambert law.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating the target compound from impurities and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment and quantification of many organic compounds. A reversed-phase HPLC method would be suitable for "ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-".
A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, possibly with a small amount of an acid modifier like formic acid to ensure good peak shape. Detection would likely be performed using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy.
Method validation would be performed according to established guidelines to ensure the method is accurate, precise, linear, and robust. This would involve the analysis of parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Proposed HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~250-290 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The search for information on its photolytic degradation, chemical oxidation and reduction pathways, and sorption behavior did not yield any specific experimental results or detailed research findings. This indicates that the environmental properties of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- have likely not been a focus of extensive environmental research.
Therefore, it is not possible to provide a detailed, data-driven article on the specific topics requested. Any attempt to do so would be speculative and would not adhere to the requirement for scientifically accurate and sourced information.
To generate the requested article, dedicated environmental fate and degradation studies on ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- would need to be conducted. Such studies would involve:
Photolytic Degradation Studies: Exposing aqueous solutions and gaseous samples of the compound to simulated sunlight to determine its direct and indirect photolysis rates and identify the resulting transformation products.
Chemical Oxidation and Reduction Studies: Reacting the compound with key environmental oxidants (like hydroxyl radicals and ozone) and reductants to understand its transformation pathways in various abiotic systems.
Sorption Studies: Investigating the partitioning of the compound between water and different environmental matrices such as soil and sediment to determine its mobility and potential for accumulation.
Without such foundational research, a scientifically sound article on the environmental fate and degradation of this specific compound cannot be produced.
Environmental Fate and Degradation Studies of Aniline, N,n Bis 2 Chloroethyl P Propoxy
Sorption Behavior in Different Matrices
Adsorption to Inorganic and Organic Sorbents
No data is available on the adsorption characteristics of ANILINE (B41778), N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- to soil, sediment, or other inorganic and organic sorbents.
Desorption Kinetics and Equilibria
There is no available information regarding the desorption kinetics and equilibria of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- from environmental matrices.
Hydrolytic Persistence and Long-Term Stability in Environmental Contexts
Specific studies detailing the hydrolytic persistence and long-term stability of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- in various environmental contexts could not be located.
Structure Reactivity Relationships in Aniline Derived Alkylating Agents: the Role of P Propoxy Substitution
Comparative Reactivity Analysis of p-Substituted N,N-Bis(2-chloroethyl)anilines
Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, accelerating the formation of the aziridinium (B1262131) ion and thereby increasing the alkylation rate. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's nucleophilicity, slowing the activation step and reducing reactivity.
The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the substituent's electronic character (σ) and a reaction constant (ρ). For the hydrolysis of p-substituted aniline (B41778) mustards, a reaction that serves as a proxy for their alkylating reactivity, a clear quantitative structure-activity relationship (QSAR) has been established. nih.gov
Studies by Panthananickal, Hansch, and Leo demonstrated that the rate of hydrolysis is strongly correlated with the Hammett sigma constant (σ). nih.gov Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. A negative reaction constant (ρ) in the Hammett plot indicates that the reaction is favored by electron-donating substituents. The p-propoxy group is an electron-donating substituent, characterized by a negative Hammett constant, which signifies its role in enhancing the alkylation rate compared to the unsubstituted parent compound.
Table 1: Hammett Constants and Calculated Relative Hydrolysis Rates for Selected p-Substituted N,N-Bis(2-chloroethyl)anilines
| Substituent (X) | Hammett Constant (σp) | Relative Alkylation Rate (Calculated) |
| -OCH2CH2CH3 (Propoxy) | -0.26 | High |
| -H | 0.00 | Moderate |
| -Cl | +0.23 | Low |
| -NO2 | +0.78 | Very Low |
Note: Relative rates are inferred from the established correlation between Hammett constants and reactivity. A more negative σp value corresponds to a higher alkylation rate.
The p-propoxy group is a strong resonance electron-donating group and a weak inductively withdrawing group. The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. This resonance effect is dominant and significantly enhances the nucleophilicity and basicity of the aniline nitrogen.
An increase in nitrogen basicity directly translates to a greater alkylation capacity. The more electron-rich the nitrogen atom, the more readily it can initiate the intramolecular nucleophilic attack on the β-carbon of the chloroethyl side chain, leading to the formation of the reactive aziridinium intermediate. Therefore, the p-propoxy substituent in ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- serves to activate the molecule, making it a more potent alkylating agent than its unsubstituted or electron-withdrawn counterparts.
Influence of Steric Factors from the Propoxy Group on Reaction Accessibility
While electronic effects are primary in determining the intrinsic reactivity of the mustard, steric factors can influence the accessibility of the reactive center to external nucleophiles. wikipedia.org Steric hindrance arises from the spatial bulk of a substituent, which can impede the approach of a reactant. youtube.com
The propoxy group is larger than smaller alkoxy groups like methoxy (B1213986) or ethoxy. This increased bulk could potentially hinder the approach of large nucleophiles to the aziridinium intermediate. researchgate.net However, for the crucial intramolecular cyclization step that activates the mustard, the steric effect of a para-substituent is minimal, as it is positioned far from the reacting chloroethyl side chains. Its primary influence on this rate-determining step remains electronic. The steric bulk may become more relevant in intermolecular reactions, potentially offering a degree of selectivity in its interactions with different biological nucleophiles.
General Principles for Designing Substituted Alkylating Anilines with Modulated Chemical Reactivity
The predictable relationship between substituent properties and the reactivity of aniline mustards provides a foundation for the rational design of new agents with tailored activity. The key principles involve the strategic selection of substituents to control the rate of aziridinium ion formation.
Electronic Tuning : To create highly reactive agents, strong electron-donating groups (e.g., alkoxy, amino) are incorporated, typically at the para position to maximize resonance effects. For less reactive, more stable compounds, electron-withdrawing groups (e.g., nitro, cyano, acyl) are chosen. acs.org
Lipophilicity Modification : Besides electronics, the lipophilicity (hydrophobicity) of the molecule, often quantified by the partition coefficient (log P), is critical for its transport and distribution. QSAR studies have shown that ideal lipophilicity can differ depending on the target, with solid tumors potentially requiring more lipophilic drugs than leukemias. nih.gov Alkoxy groups like propoxy increase lipophilicity compared to a simple hydrogen or hydroxyl group.
Steric Control : While less dominant than electronics for para-substituents, steric bulk can be used to influence selectivity and modify interactions at the target site.
By systematically varying substituents, a library of aniline mustards can be created where chemical reactivity is finely tuned along a continuous spectrum to optimize therapeutic potential.
Computational Verification of Substituent Effects on Reactivity Descriptors
Modern computational chemistry offers powerful tools to verify and predict the electronic and steric effects of substituents, corroborating empirical correlations like the Hammett equation. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate a variety of reactivity descriptors for molecules like ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-.
Key computational descriptors include:
Atomic Charges : Calculating the partial charge on the aniline nitrogen (e.g., using Natural Bond Orbital analysis) can provide a direct measure of its nucleophilicity. A more negative charge on the nitrogen in the p-propoxy derivative compared to the unsubstituted aniline would computationally confirm its enhanced reactivity.
Molecular Orbital Energies : The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons. A higher HOMO energy for the p-propoxy derivative would indicate greater nucleophilicity and reactivity.
Electrostatic Potential Maps : These maps visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The map for the p-propoxy derivative would show a region of high negative potential around the nitrogen atom.
These computational approaches allow for the in-silico screening and design of novel aniline mustards, providing theoretical validation for the structure-reactivity principles derived from experimental studies. mdpi.com
Future Research Directions and Advanced Chemical Applications
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The traditional synthesis of N,N-bis(2-chloroethyl)aniline derivatives often involves multi-step processes that may not be optimal in terms of atom economy and sustainability. Future research is poised to develop more efficient and environmentally benign synthetic pathways to ANILINE (B41778), N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-. A key objective is to minimize waste and the use of hazardous reagents.
Another avenue of exploration is the development of one-pot synthesis methods. For instance, a process for preparing nitrogen mustard derivatives from aromatic primary amines in a single step using chloroacetic acid and a reducing agent has been reported, offering high yield and purity. google.com Applying a similar strategy to p-propoxyaniline could streamline the production of the target compound.
Furthermore, the principles of green chemistry can be integrated into the synthesis. This includes the use of bio-renewable resources as starting materials and reagents. For example, cobalt-catalyzed N-alkylation of anilines using tetrahydrofurans, which can be derived from lignocellulosic biomass, presents a green and cost-effective method for producing N-alkylanilines. researchgate.net Research into adapting such catalytic systems for the specific N,N-bis(2-chloroethylation) of p-propoxyaniline could lead to more sustainable manufacturing processes. The use of microwave irradiation and ultrasound assistance are other green techniques that have been shown to improve reaction yields and reduce reaction times in the synthesis of aniline derivatives. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct C-H Functionalization | Fewer synthetic steps, reduced waste | Development of selective catalysts for N,N-bis(2-chloroethylation) |
| One-Pot Synthesis | Increased efficiency, lower cost | Optimization of reaction conditions for p-propoxyaniline |
| Green Catalysis | Use of renewable resources, milder conditions | Adapting cobalt or copper-based catalysts |
| Microwave/Ultrasound Assistance | Faster reactions, higher yields | Investigating the effects on selectivity and purity |
Exploration of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- as a Precursor in Materials Science
The unique bifunctional nature of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, with its reactive chloroethyl groups and functionalized aromatic ring, makes it an intriguing candidate for applications in materials science, particularly in the synthesis of novel polymers.
Integration into Polymer Architectures for Specific Chemical Properties
The incorporation of the ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- moiety into polymer chains could impart specific chemical properties to the resulting materials. The nitrogen mustard group is known for its alkylating capabilities, which could be harnessed to create polymers with reactive surfaces or functionalities. The p-propoxy group, on the other hand, can influence the polymer's solubility, thermal stability, and electronic properties.
Aromatic amines are fundamental components in many functional organic materials, including fluorescent dyes and pharmaceuticals. uva.nl By integrating ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- into a polymer backbone, it may be possible to develop materials with tailored optical or biological properties. For example, the synthesis of polyphosphazene copolymers containing N,N-bis(2-chloroethyl) aniline has been explored for targeted drug delivery applications. researchgate.net
Role as a Cross-linking Agent or Monomer in Polymer Synthesis
The two chloroethyl groups in ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- provide ideal sites for cross-linking polymer chains. evitachem.com This can be particularly useful in the production of thermosetting resins or elastomers with enhanced mechanical strength and thermal resistance. The reactivity of the chloroethyl groups allows for the formation of covalent bonds with various nucleophilic sites on other polymer chains, leading to a three-dimensional network structure.
Alternatively, the compound could be used as a monomer in polymerization reactions. For example, it could undergo condensation polymerization with other monomers containing suitable functional groups, such as amines or hydroxyls, to form novel polymers. The specific structure of the aniline derivative would be expected to influence the polymerization process and the properties of the resulting polymer.
| Potential Role in Polymers | Mechanism | Resulting Polymer Properties |
| Functional Monomer | Integration into the polymer backbone | Modified solubility, thermal stability, reactive sites |
| Cross-linking Agent | Formation of covalent bonds between polymer chains | Increased mechanical strength, thermal and chemical resistance |
Advanced Analytical Techniques for Trace Level Detection in Complex Chemical Mixtures
The development of sensitive and selective analytical methods for the detection of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- at trace levels is crucial for monitoring its presence in environmental samples or in biological systems during preclinical research. Given its structural similarity to other nitrogen mustards, which are known for their high reactivity and potential toxicity, highly sophisticated analytical techniques are required.
High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is a viable method for the analysis of related compounds. analytice.com For enhanced sensitivity and selectivity, coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would be a powerful approach. These techniques allow for the separation of the target analyte from a complex matrix, followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.
Gas chromatography-mass spectrometry (GC-MS) is another standard technique for the analysis of volatile and semi-volatile organic compounds. While derivatization might be necessary to improve the volatility and thermal stability of ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY-, GC-MS can provide excellent chromatographic resolution and mass spectral information for structural elucidation.
For rapid and in-situ detection, the development of novel sensors and probes could be explored. For instance, fluorescent probes that react specifically with the N,N-bis(2-chloroethyl)amino group could offer a highly sensitive method for detection.
| Analytical Technique | Principle | Advantages for Detection |
| HPLC-DAD | Chromatographic separation and UV-Vis detection | Good for quantification, widely available |
| LC-MS/MS | Chromatographic separation and mass analysis | High sensitivity and selectivity, structural information |
| GC-MS | Separation of volatile compounds and mass analysis | High resolution, established libraries for related compounds |
| Fluorescent Probes | Specific chemical reaction leading to a fluorescent signal | High sensitivity, potential for in-situ monitoring |
Green Chemistry Approaches to the Synthesis and Handling of Alkylating Aniline Derivatives
The synthesis and handling of alkylating agents like ANILINE, N,N-BIS(2-CHLOROETHYL)-p-PROPOXY- necessitate a strong emphasis on green chemistry principles to ensure safety and minimize environmental impact. Future research in this area will focus on developing inherently safer synthetic processes and handling procedures.
One key aspect is the replacement of hazardous solvents with greener alternatives. The use of water, supercritical fluids, or ionic liquids as reaction media is being increasingly explored in organic synthesis. For aniline derivatives, "on-water" synthesis protocols have been shown to be effective and environmentally friendly.
Another important green chemistry approach is the use of catalytic reactions, which reduce the need for stoichiometric reagents and minimize waste generation. As mentioned earlier, cobalt and copper-catalyzed reactions are being investigated for the synthesis of aniline derivatives. researchgate.netnih.gov These methods often proceed under milder reaction conditions and with higher atom economy compared to traditional methods.
The development of continuous flow manufacturing processes for the synthesis of such compounds can also contribute to a greener approach. Flow chemistry offers better control over reaction parameters, improved safety for handling hazardous intermediates, and reduced waste streams compared to batch processing.
Finally, the design of synthetic routes that avoid the use of toxic reagents is a primary goal. For instance, replacing highly toxic alkylating agents with safer alternatives in the synthesis of the N,N-bis(2-chloroethyl)amino group is a significant challenge that future research will need to address.
Q & A
Q. How can computational modeling predict its reactivity and degradation pathways?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites (e.g., chloroethyl groups). Simulate hydrolysis pathways using molecular dynamics (AMBER) in explicit solvent. Compare predicted metabolites (e.g., ethylene episulfonium ion) with experimental LC-MS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
